molecular formula C13H19BrN2O B12077054 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine

1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine

Cat. No.: B12077054
M. Wt: 299.21 g/mol
InChI Key: MXSZWPCUXLLJBH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. It is a derivative of the phenylethylamine class of compounds and has been used in various laboratory experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine has been studied for its potential use in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as serotonin and dopamine receptors. These interactions can lead to changes in mood, behavior, and other physiological effects. The compound may also exhibit neuroprotective properties and influence neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A related compound with similar structural features.

    4-Bromo-3-methylphenoxyethanamine: Another derivative of the phenylethylamine class.

Uniqueness

1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

1-[2-(4-bromo-3-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H19BrN2O/c1-11-10-12(2-3-13(11)14)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3

InChI Key

MXSZWPCUXLLJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCNCC2)Br

Origin of Product

United States

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